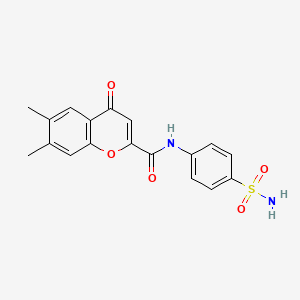

6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

Description

6,7-Dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (CAS: 873681-68-6, molecular formula: C₁₈H₁₆N₂O₅S, molecular weight: 372.395 g/mol) is a chromene-based sulfonamide derivative synthesized via condensation reactions. The compound features a 4H-chromene-2-carboxamide core substituted with methyl groups at positions 6 and 7, a ketone at position 4, and a sulfamoylphenyl carboxamide moiety at position 2. Its synthesis (87% yield) and characterization data, including a melting point of 310–312°C and ¹H NMR signals (δ 10.95 ppm for NH and aromatic protons at δ 7.60–7.98 ppm), confirm its structural integrity .

Properties

Molecular Formula |

C18H16N2O5S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide |

InChI |

InChI=1S/C18H16N2O5S/c1-10-7-14-15(21)9-17(25-16(14)8-11(10)2)18(22)20-12-3-5-13(6-4-12)26(19,23)24/h3-9H,1-2H3,(H,20,22)(H2,19,23,24) |

InChI Key |

RZOVHLGVRDZLGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an amine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Studied for its potential inhibitory effects on carbonic anhydrase enzymes, which are involved in various biological processes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide involves its interaction with carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by the enzyme. The molecular targets include various isoforms of carbonic anhydrase, such as hCA I, hCA II, hCA IX, and hCA XII .

Comparison with Similar Compounds

Structural Analogues in Anticonvulsant Research

Several benzenesulfonamide derivatives with α-amides or cyclopropane moieties demonstrate potent anticonvulsant activity. For example:

- 2,2-Dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b) : Exhibited an ED₅₀ of 16.36 mg/kg in the maximal electroshock seizure (MES) test, with a protective index (PI) of 24.8 .

- 2,2-Dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) : Showed ED₅₀ of 22.50 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test (PI = 20.4) .

Key Differences :

- The target compound lacks the malonamide or cyclopropane dicarboxamide groups present in 18b and 12c, which are critical for anticonvulsant efficacy.

- The chromene core in the target compound may influence bioavailability compared to aliphatic/cyclopropane backbones.

Carbonic Anhydrase Inhibitors

Indole-Based Sulfonamides (4a–m) :

Chromene-Containing Sulfonamides :

Key Differences :

- The target compound’s sulfamoylphenyl group may enhance CA binding via sulfonamide-Zn²⁺ interactions, similar to 4l.

Derivatives with Modified Linkers

- 6,7-Dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide (D103-1954): Incorporates an ethyl linker between the chromene and sulfamoylphenyl groups.

Data Tables

Table 1: Structural and Pharmacological Comparison

*Estimated based on structural similarity to D103-1954.

Biological Activity

6,7-Dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is a synthetic compound that belongs to the chromene family, characterized by a complex structure featuring a chromene core and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoforms, which are crucial in various physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.39 g/mol. The compound features significant functional groups that contribute to its biological activity:

- Chromene Core : A bicyclic structure that enhances the compound's interaction with biological targets.

- Sulfonamide Group : Known for its role in inhibiting carbonic anhydrase enzymes.

Inhibition of Carbonic Anhydrase

The primary biological activity of this compound is its inhibitory effect on human carbonic anhydrase (hCA) isoforms. Structure-activity relationship (SAR) studies indicate that modifications to the chromene structure can significantly influence inhibitory potency against different hCA isoforms.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C18H16N2O5S | Methyl substitutions at positions 6 and 7 | Strong inhibitor of hCA I and hCA II |

| 6-Ethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide | C22H23NO5S | Ethyl substitution on chromene | Moderate hCA inhibition |

| 7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-chroman-2-carboxamide | C21H21N2O5S | Methyl at position 7 | Enhanced hCA II inhibition |

The compound exhibits significant selectivity towards hCA II over hCA I, making it a potential candidate for therapeutic applications in conditions where CA activity is dysregulated, such as glaucoma and certain cancers.

The mechanism through which this compound exerts its biological effects involves binding to the active site of carbonic anhydrase enzymes. The presence of methyl groups at specific positions on the chromene ring enhances binding affinity and inhibitory potency. For instance, studies have shown that compounds with methyl substitutions at positions 6 and 7 demonstrate improved inhibition compared to their unsubstituted counterparts .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound exhibits IC50 values in the nanomolar range against hCA isoforms. For example, one study reported an IC50 value of approximately 9.3 nM for hCA II, indicating potent inhibitory activity .

- SAR Analysis : A detailed SAR analysis revealed that the presence of methyl groups at specific positions on the chromene ring positively impacts inhibitory activity against hCA II. Conversely, substitutions such as chlorine at position 6 were found to negatively affect potency .

- Potential Therapeutic Applications : Given its strong inhibitory effects on carbonic anhydrase, this compound may be explored further for applications in treating diseases associated with elevated CA activity, including certain types of cancer and glaucoma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.